molecular formula C18H24N4OS B2807195 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320889-49-2

3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2807195
CAS No.: 2320889-49-2
M. Wt: 344.48
InChI Key: CUHHMALIDSFEJI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-cyclopropylpyridazine with piperidine derivatives, followed by the introduction of the thiazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine stands out due to its unique combination of heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-19-16(12-24-13)10-22-8-6-14(7-9-22)11-23-18-5-4-17(20-21-18)15-2-3-15/h4-5,12,14-15H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHHMALIDSFEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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